molecular formula C10H11ClO2 B14780019 cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol

cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol

Cat. No.: B14780019
M. Wt: 198.64 g/mol
InChI Key: DKCJTXLPIPZGBG-UHFFFAOYSA-N
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Description

cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol: is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is characterized by the presence of a tetrahydrofuran ring substituted with a chlorophenyl group and a hydroxyl group in the cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable diol in the presence of an acid catalyst to form the tetrahydrofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific catalysts can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed:

    Oxidation: Formation of 5-(4-chlorophenyl)tetrahydrofuran-3-one or 5-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid.

    Reduction: Formation of 5-(4-chlorophenyl)tetrahydrofuran.

    Substitution: Formation of 5-(4-methoxyphenyl)tetrahydrofuran-3-ol or 5-(4-cyanophenyl)tetrahydrofuran-3-ol.

Mechanism of Action

The mechanism of action of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to specific targets, while the tetrahydrofuran ring can influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

  • cis-4-(Benzyloxy)tetrahydrofuran-3-ol
  • cis-5-(4-Methoxyphenyl)tetrahydrofuran-3-ol
  • cis-5-(4-Cyanophenyl)tetrahydrofuran-3-ol

Uniqueness: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

5-(4-chlorophenyl)oxolan-3-ol

InChI

InChI=1S/C10H11ClO2/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,9-10,12H,5-6H2

InChI Key

DKCJTXLPIPZGBG-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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